N-[3-(4-fluorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-[3-(4-FLUOROPHENYL)-4-METHYL-3H-1,5-BENZODIAZEPIN-2-YL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a tetrazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-FLUOROPHENYL)-4-METHYL-3H-1,5-BENZODIAZEPIN-2-YL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the fluorophenyl and methyl groups via electrophilic aromatic substitution reactions. The final step involves the attachment of the tetrazolylsulfanyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and purity. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-FLUOROPHENYL)-4-METHYL-3H-1,5-BENZODIAZEPIN-2-YL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Scientific Research Applications
N-[3-(4-FLUOROPHENYL)-4-METHYL-3H-1,5-BENZODIAZEPIN-2-YL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including anxiety and epilepsy.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(4-FLUOROPHENYL)-4-METHYL-3H-1,5-BENZODIAZEPIN-2-YL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neuronal activity, leading to its potential therapeutic effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-[3-(4-FLUOROPHENYL)-4-METHYL-3H-1,5-BENZODIAZEPIN-2-YL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the presence of the fluorophenyl and tetrazolylsulfanyl groups. These modifications can enhance its binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic profiles compared to other benzodiazepines.
Properties
Molecular Formula |
C20H18FN7OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H18FN7OS/c1-12-18(13-7-9-14(21)10-8-13)19(23-16-6-4-3-5-15(16)22-12)24-17(29)11-30-20-25-26-27-28(20)2/h3-10,18H,11H2,1-2H3,(H,23,24,29) |
InChI Key |
LYERQESKDSHLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)F)NC(=O)CSC4=NN=NN4C |
Origin of Product |
United States |
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